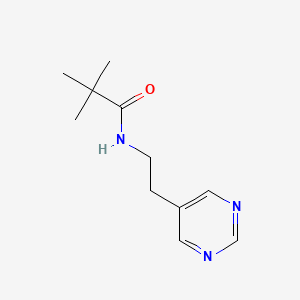![molecular formula C9H18ClNO2 B2614547 (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride CAS No. 2173996-72-8](/img/structure/B2614547.png)
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It is also known as “{6-azaspiro[2.5]octan-1-yl}methanol hydrochloride” and has a molecular weight of 177.67 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Mécanisme D'action
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride works by blocking the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a reduction of depressive symptoms and an improvement in mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has an affinity for various receptors in the brain, including the alpha-adrenergic, serotonin, and dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride in lab experiments is its well-established mechanism of action and therapeutic effects. It has been extensively studied and its effects are well-documented. However, one limitation is its potential for side effects, which can vary depending on the individual.
Orientations Futures
1. Further research on the potential use of (1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride in combination with other psychiatric medications.
2. Studies on the long-term effects of this compound use.
3. Exploration of the potential use of this compound in the treatment of other psychiatric disorders.
4. Investigation of the effects of this compound on neurotransmitter systems in the brain.
5. Development of new formulations of this compound with improved efficacy and reduced side effects.
Méthodes De Synthèse
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride is synthesized by the reaction of 8-chlorotheophylline and 2-chlorobenzoic acid in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-(dimethylamino)ethyl chloride to form this compound.
Applications De Recherche Scientifique
(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride has been extensively studied for its therapeutic effects on various psychiatric disorders, including depression, bipolar disorder, and schizophrenia. It has been shown to be effective in reducing symptoms such as anxiety, irritability, and mood swings.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(aminomethyl)-6-oxaspiro[2.5]octan-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-9(7-11)5-8(9)1-3-12-4-2-8;/h11H,1-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVAULFPRIONRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)


![{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B2614473.png)
![3-[(3,4-Dichlorophenyl)amino]propanenitrile](/img/structure/B2614474.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B2614475.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2614480.png)


